Chromeno(4,3-c)chromene-5,11-dione chemical structure and properties
Chromeno(4,3-c)chromene-5,11-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromeno(4,3-c)chromene-5,11-dione is a heterocyclic compound belonging to the extensive chromene family. The chromene scaffold is a key structural motif found in a multitude of natural products, including flavonoids, tocopherols, and alkaloids.[1] Molecules incorporating the chromone (4H-chromen-4-one) core are recognized for a wide array of pharmacological activities.[2] Synthetic and natural chromene derivatives have demonstrated significant potential in medicinal chemistry, exhibiting antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3] This guide provides a detailed overview of the chemical structure, properties, and synthesis of Chromeno(4,3-c)chromene-5,11-dione, contextualized within the known biological activities of the broader chromene class, for which it represents a promising but understudied member.
Chemical Structure and Properties
Chromeno(4,3-c)chromene-5,11-dione is a polycyclic aromatic compound featuring a fused system of two chromene rings. Its rigid, planar structure is characterized by the presence of two ketone functional groups.[4]
Chemical Identity
| Property | Value | Source |
| Molecular Formula | C₁₆H₈O₄ | [4] |
| IUPAC Name | chromeno[4,3-c]chromene-5,11-dione | [4] |
| PubChem CID | 622026 | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)OC2=O)C4=CC=CC=C4O3 | [4] |
| InChI Key | RZJWDFFHHDGBCQ-UHFFFAOYSA-N | [4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 264.23 g/mol | [4] |
| XLogP3-AA (Lipophilicity) | 2.5 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Topological Polar Surface Area | 52.6 Ų | [4] |
| Complexity | 493 | [4] |
Synthesis of the Chromene Core
While a specific, detailed protocol for Chromeno(4,3-c)chromene-5,11-dione is not widely published, the synthesis of the closely related chromeno[4,3-b]chromene core is well-documented and typically involves a one-pot, multi-component reaction. These methods offer high efficiency and atom economy. A common approach involves the condensation of 4-hydroxycoumarin, an aromatic aldehyde, and a cyclic diketone.[5]
Representative Experimental Protocol: Photocatalytic Synthesis of Chromeno[4,3-b]chromenes
This protocol is adapted from a general method for the green light-emitting diode (LED) photoinduced synthesis of chromeno[4,3-b]chromene derivatives.[5]
Materials:
-
Aromatic Aldehyde (1 mmol)
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Dimedone or 1,3-Cyclohexanedione (1 mmol)
-
4-Hydroxycoumarin (1 mmol)
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Nanophotocatalyst (e.g., Histaminium tetrachlorozincate, 2 mg)
-
Acetonitrile (optional, 3 mL for solvent-based reaction)
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Ethyl Acetate (for workup)
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Water
Equipment:
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25 mL reaction flask
-
Visible green LED light source (e.g., 2.5 W, λmax = 535 nm)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 25 mL flask, add the aromatic aldehyde (1 mmol), the cyclic diketone (1 mmol), 4-hydroxycoumarin (1 mmol), and the photocatalyst (2 mg).
-
For a solvent-free reaction, ensure the components are well-mixed. For a solvent-based reaction, add acetonitrile (3 mL).
-
Place the flask under the green LED light source and stir the mixture at room temperature in an open-air condition.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding water (3 mL).
-
Dissolve the resulting precipitate in ethyl acetate.
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired chromeno[4,3-b]chromene product.[5]
General workflow for the photocatalytic synthesis of a chromene core.
Biological Activities of Chromene Scaffolds
While specific biological data for Chromeno(4,3-c)chromene-5,11-dione is not extensively reported in the literature, the broader class of chromene and chromone derivatives has been the subject of intense investigation, revealing a wide spectrum of pharmacological activities.
General Biological Profile
Chromene-based compounds are known to exhibit significant biological effects, including:
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Anticancer Activity: Many chromene derivatives have demonstrated cytotoxicity against various cancer cell lines, such as breast, colon, and liver cancer lines.[3][6] Some derivatives act as tubulin polymerization inhibitors, while others interfere with different cellular pathways.[7]
-
Antimicrobial Activity: The chromene nucleus is a key feature in many compounds with antibacterial and antifungal properties.[8][9] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[8]
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Antioxidant Activity: The phenolic-like structure present in many chromene derivatives, particularly those derived from 4-hydroxycoumarin, imparts antioxidant capabilities.[10]
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Anti-inflammatory Activity: Certain chromene derivatives have been identified as inhibitors of inflammatory pathways and enzymes.[2]
Quantitative Data for Representative Chromene Derivatives
The following table summarizes the cytotoxic activity of various chromene derivatives against several human cancer cell lines. Note: This data is for related compounds and not for Chromeno(4,3-c)chromene-5,11-dione itself. It is presented to illustrate the potential of the general scaffold.
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Indole-tethered Chromene (Derivative 4c) | A549 (Lung) | 7.9 µM | [3] |
| Indole-tethered Chromene (Derivative 4d) | PC-3 (Prostate) | 9.1 µM | [3] |
| Chromane-2,4-dione Derivative (Compound 13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 µM | [11] |
| Chromane-2,4-dione Derivative (Compound 13) | HL-60 (Leukemia) | 42.0 ± 2.7 µM | [11] |
| Coumarinic Chalcone (Derivative 4a) | Antioxidant Assay (DPPH) | 2.07 µM | [10] |
| Pyrano[2,3-f]chromene-4,8-dione (Derivative 11e) | HCT-116 (Colon) | 4.82 µmol/L | [12] |
| Pyrano[2,3-f]chromene-4,8-dione (Derivative 11e) | MCF7 (Breast) | 5.16 µmol/L | [12] |
Signaling Pathways and Mechanism of Action
The specific molecular targets and signaling pathways modulated by Chromeno(4,3-c)chromene-5,11-dione have not been elucidated in the available scientific literature. Research into the broader class of chromones suggests multiple potential mechanisms, including enzyme inhibition, receptor antagonism, and interference with nucleic acids.[7] The biological activity of this specific molecule remains an open area for investigation.
The biological mechanism of the target compound remains to be explored.
Conclusion and Future Directions
Chromeno(4,3-c)chromene-5,11-dione is a well-defined chemical entity with a scaffold that is strongly associated with a diverse range of promising biological activities. While its synthesis is achievable through established multi-component reaction strategies common to this class of compounds, its specific biological properties and potential as a therapeutic agent have yet to be explored.
The data on related chromene structures strongly suggest that Chromeno(4,3-c)chromene-5,11-dione warrants further investigation. Future research should focus on:
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Targeted Synthesis and Characterization: Development of an optimized, high-yield synthesis protocol for this specific isomer.
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Biological Screening: A comprehensive evaluation of its cytotoxic, antimicrobial, and antioxidant properties against relevant assays and cell lines.
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Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies to identify its molecular targets and elucidate its impact on cellular signaling pathways will be critical for any drug development efforts.
This technical guide summarizes the current, albeit limited, knowledge on Chromeno(4,3-c)chromene-5,11-dione and provides a framework for its future exploration as a potentially valuable molecule in medicinal chemistry.
References
- 1. Photoinduced Synthesis of New Diisochromenochromen-4-ones and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromeno(4,3-c)chromene-5,11-dione | C16H8O4 | CID 622026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
